(3r)-1-(1-Methylethyl)piperidin-3-amine
Description
(3R)-1-(1-Methylethyl)piperidin-3-amine is a chiral piperidine derivative featuring an isopropyl group (1-methylethyl) at the nitrogen atom and an amine group at the 3-position with R-configuration. This compound belongs to a class of substituted piperidines, which are critical intermediates in pharmaceutical synthesis. The stereochemistry and substituent groups on the piperidine ring significantly influence biological activity and synthetic utility, making this compound a valuable scaffold for medicinal chemistry.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(3R)-1-propan-2-ylpiperidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-5-3-4-8(9)6-10/h7-8H,3-6,9H2,1-2H3/t8-/m1/s1 |
InChI Key |
IWMWQJJKTUJTHA-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)N1CCC[C@H](C1)N |
Canonical SMILES |
CC(C)N1CCCC(C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted piperidin-3-amine derivatives vary in pharmacological and synthetic relevance depending on their substituents. Below is a detailed comparison of (3R)-1-(1-methylethyl)piperidin-3-amine with structurally related analogs:
Structural and Physicochemical Properties
Key Observations :
- Isopropyl vs. Benzyl-substituted derivatives are frequently used as intermediates in JAK inhibitor synthesis .
- Sulfonamide vs. Oxetanyl : Cyclopropanesulfonyl groups introduce polarity and hydrogen-bonding capacity, which may enhance target binding . Oxetanyl substituents improve aqueous solubility, a critical factor in drug bioavailability .
- Heteroaromatic Modifications : Pyrrolopyrimidinyl-substituted derivatives exhibit moderate inhibitory activity against histone methyltransferases, though with low potency .
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